molecular formula C23H30ClN3O4S B2770344 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1215409-12-3

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B2770344
CAS No.: 1215409-12-3
M. Wt: 480.02
InChI Key: UIFDIWOWLXNESZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O4S and its molecular weight is 480.02. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23ClN4O3S
  • Molecular Weight : 434.9 g/mol
  • CAS Number : 1215838-67-7

The structure includes a thiazole ring and multiple functional groups that enhance its solubility and biological activity. The presence of the dimethylamino group is particularly significant as it contributes to improved pharmacological properties .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The thiazole ring is essential for its activity; modifications to this ring can significantly influence potency. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells by interacting with proteins involved in cell cycle regulation and apoptosis pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)3.2Inhibition of cell cycle progression
A549 (Lung Cancer)4.5Interaction with apoptotic proteins

The proposed mechanism involves:

  • Binding to Cellular Targets : Molecular docking studies suggest that the compound preferentially binds to specific proteins within cancer cells, potentially inhibiting their function.
  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound has been shown to disrupt normal cell cycle progression, particularly at the G1/S transition .

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

  • Study on HeLa Cells :
    • Researchers treated HeLa cells with varying concentrations of the compound.
    • Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • MCF-7 Cell Line Evaluation :
    • The compound was tested for its ability to inhibit proliferation.
    • Findings revealed a significant reduction in cell viability at concentrations above 3 µM.
  • A549 Lung Cancer Model :
    • In vivo studies using A549 xenograft models demonstrated tumor growth inhibition when treated with the compound.
    • Histological analysis showed increased necrosis and apoptosis in tumor tissues .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S.ClH/c1-14-10-15(2)20-19(11-14)31-23(24-20)26(9-8-25(3)4)22(27)16-12-17(28-5)21(30-7)18(13-16)29-6;/h10-13H,8-9H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFDIWOWLXNESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.